molecular formula C12H14N4OS B4940874 N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide

N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide

Cat. No. B4940874
M. Wt: 262.33 g/mol
InChI Key: CVKJWDWOIBICQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thioamide compound that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme involved in the metabolism of homocysteine. SAHH inhibition leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of methyltransferase enzymes. This inhibition of methyltransferase enzymes leads to the inhibition of various cellular processes, including DNA methylation, protein methylation, and RNA methylation.
Biochemical and Physiological Effects:
N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, neuroprotective effects, and antifungal and antibacterial properties. N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has also been shown to affect DNA methylation, protein methylation, and RNA methylation, which can have significant effects on cellular processes.

Advantages and Limitations for Lab Experiments

N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has several advantages for lab experiments, including its relatively simple synthesis process and its potential applications in various fields. However, N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide, including further studies on its mechanism of action, its potential applications in cancer research, neurodegenerative diseases, and infectious diseases, and the development of new derivatives with improved properties. Additionally, further research is needed to fully understand the potential toxicity of N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide and its effects on cellular processes.

Synthesis Methods

N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide can be synthesized through various methods, including the reaction of N-methyl-N-phenylacetamide with 4-methyl-3-amino-1,2,4-triazole-5-thiol in the presence of a suitable solvent and a coupling agent. Another method involves the reaction of N-methyl-N-phenylacetamide with 4-methyl-3-amino-1,2,4-triazole-5-thiol in the presence of a base and a suitable solvent. The synthesis of N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

N-methyl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-15-9-13-14-12(15)18-8-11(17)16(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJWDWOIBICQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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